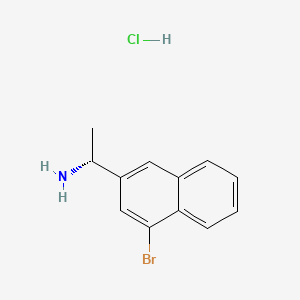
(1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds are characterized by a naphthalene ring system, which consists of two fused benzene rings. The presence of a bromine atom and an amine group in the structure makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride typically involves the bromination of naphthalene followed by amination. The process can be summarized as follows:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.
Amination: The 4-bromonaphthalene undergoes a reaction with ethylamine under controlled conditions to form (1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-1-(4-chloronaphthalen-2-yl)ethan-1-amine hydrochloride
- (1R)-1-(4-fluoronaphthalen-2-yl)ethan-1-amine hydrochloride
- (1R)-1-(4-iodonaphthalen-2-yl)ethan-1-amine hydrochloride
Uniqueness
(1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous.
Eigenschaften
Molekularformel |
C12H13BrClN |
|---|---|
Molekulargewicht |
286.59 g/mol |
IUPAC-Name |
(1R)-1-(4-bromonaphthalen-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H12BrN.ClH/c1-8(14)10-6-9-4-2-3-5-11(9)12(13)7-10;/h2-8H,14H2,1H3;1H/t8-;/m1./s1 |
InChI-Schlüssel |
INTVGKGPFNEKBF-DDWIOCJRSA-N |
Isomerische SMILES |
C[C@H](C1=CC2=CC=CC=C2C(=C1)Br)N.Cl |
Kanonische SMILES |
CC(C1=CC2=CC=CC=C2C(=C1)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


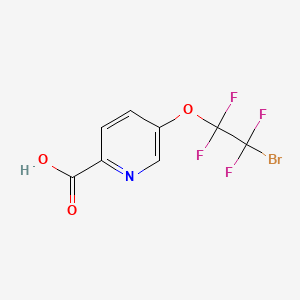
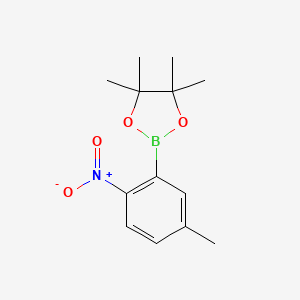

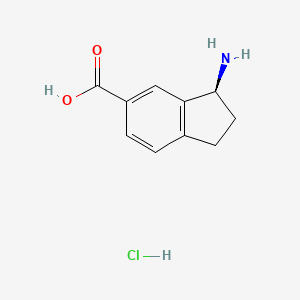
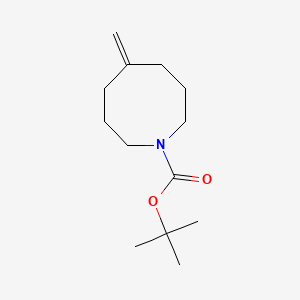
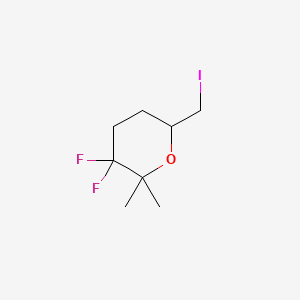
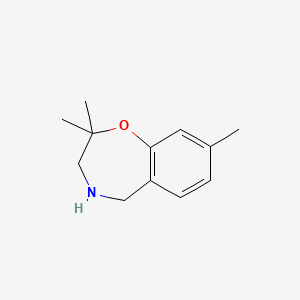
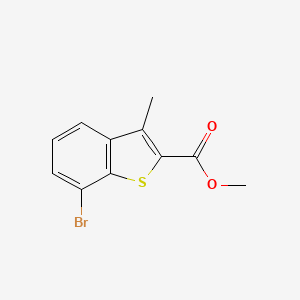
![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
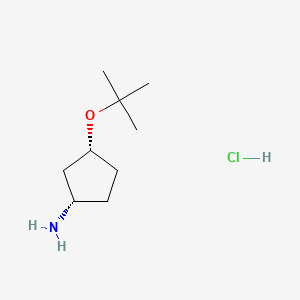
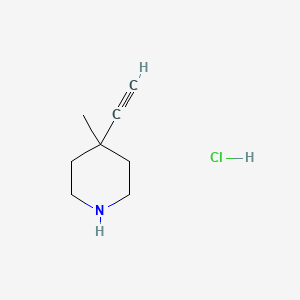
![Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate](/img/structure/B13461982.png)
![Methyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461983.png)

